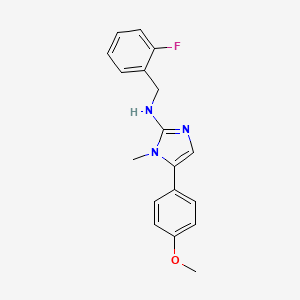![molecular formula C21H15ClF3N3O B11567667 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567667.png)
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups is accomplished through various substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole: This compound shares some structural similarities but differs in the core structure and substitution pattern.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with different chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications.
特性
分子式 |
C21H15ClF3N3O |
|---|---|
分子量 |
417.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)11-18(13-3-9-16(29-2)10-4-13)26-20(19)28(27-12)15-7-5-14(22)6-8-15/h3-11H,1-2H3 |
InChIキー |
UWPUATVUEPYXLS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B11567593.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11567599.png)
![N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567601.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11567606.png)
![3-hydroxy-2-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11567607.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11567614.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567621.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567628.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11567635.png)
![6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567637.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11567641.png)
![2-bromo-6-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11567650.png)
